6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348496
InChI: InChI=1S/C12H17N5/c1-10-13-14-11-6-7-12(15-17(10)11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3
SMILES:
Molecular Formula: C12H17N5
Molecular Weight: 231.30 g/mol

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC16348496

Molecular Formula: C12H17N5

Molecular Weight: 231.30 g/mol

* For research use only. Not for human or veterinary use.

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
IUPAC Name 6-(azepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C12H17N5/c1-10-13-14-11-6-7-12(15-17(10)11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3
Standard InChI Key PSKDYIJWKLIOPY-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1N=C(C=C2)N3CCCCCC3

Introduction

6-(Azepan-1-yl)-3-methyl triazolo[4,3-b]pyridazine is a complex nitrogen-containing heterocyclic compound that belongs to the broader category of triazolo-pyridazines. These compounds are known for their diverse biological activities and utility in drug development. The specific molecular formula for this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 231.30 g/mol.

Synthesis and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-3-methyl triazolo[4,3-b]pyridazine typically involves cyclization reactions initiated from precursors such as 3-methyl-1,2,4-triazole and suitable pyridazine derivatives. These reactions are often conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures to facilitate cyclization. The choice of catalyst and solvent significantly influences the efficiency of the cyclization process.

Applications and Biological Activities

Derivatives of triazolo-pyridazines, including 6-(Azepan-1-yl)-3-methyl triazolo[4,3-b]pyridazine, have been explored for their potential as anticancer agents by targeting pathways critical for cell proliferation and survival. The azepane ring enhances solubility and bioavailability, making it an attractive candidate for pharmacological applications.

Chemical Transformations

This compound can undergo various chemical reactions, including oxidation and reduction processes, which can yield hydroxylated or amine derivatives, respectively. These transformations are significant for developing new compounds with tailored biological activities.

Comparison with Similar Compounds

Other compounds with similar structural features include:

Compound NameStructure FeaturesUnique Aspects
Azepan-1-yl-(3-methyl-1,2-thiazol-4-yl)methanoneContains a thiazole ring instead of triazoleDifferent biological activities due to the thiazole moiety
1-(Azepan-1-yl)-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butan-1-oneIncludes a methoxy-substituted triazolo-pyridazineExhibits significant biological activity with potential therapeutic applications

Future Research Directions

Future studies should focus on optimizing the synthesis conditions to improve yield and purity, as well as exploring the compound's pharmacokinetics and pharmacodynamics to understand its potential therapeutic applications better. Additionally, investigating its interactions with various biological targets could reveal new avenues for drug development.

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